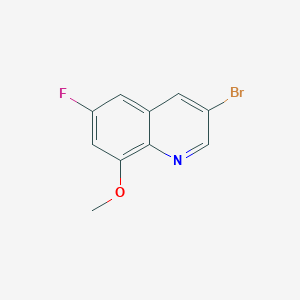

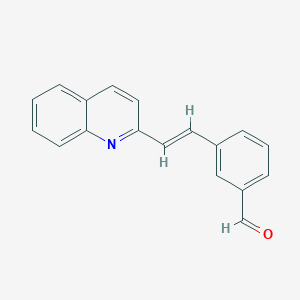

3-(2-(Quinolin-2-yl)vinyl)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2-(Chinolin-2-yl)vinyl)benzaldehyd: ist eine organische Verbindung, die einen Chinolin-Rest aufweist, der über eine Vinyl-Verknüpfung mit einer Benzaldehyd-Gruppe verbunden ist. Chinolin-Derivate sind bekannt für ihre vielfältigen biologischen Aktivitäten und werden in der medizinischen Chemie weit verbreitet eingesetzt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(2-(Chinolin-2-yl)vinyl)benzaldehyd umfasst in der Regel die folgenden Schritte:

Bildung des Chinolin-Derivats: Der Chinolin-Rest kann mit verschiedenen Methoden wie der Skraup-Synthese, der Doebner-Von-Miller-Synthese oder der Friedländer-Synthese synthetisiert werden.

Vinylierung: Das Chinolin-Derivat wird dann einer Vinylierungsreaktion unterzogen, um die Vinylgruppe einzuführen.

Aldehydbildung: Schließlich wird das vinylierte Chinolin mit einem Benzaldehyd-Derivat umgesetzt, um die Zielverbindung zu bilden.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Katalysatoren, kontrollierte Reaktionsbedingungen und Reinigungsverfahren wie Umkristallisation oder Chromatographie umfassen.

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Aldehydgruppe in 3-(2-(Chinolin-2-yl)vinyl)benzaldehyd kann oxidiert werden, um die entsprechende Carbonsäure zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um den entsprechenden Alkohol zu bilden.

Substitution: Der Chinolin-Rest kann an elektrophilen und nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.

Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Nucleophile können unter geeigneten Bedingungen eingesetzt werden.

Hauptprodukte

Oxidation: 3-(2-(Chinolin-2-yl)vinyl)benzoesäure.

Reduktion: 3-(2-(Chinolin-2-yl)vinyl)benzylalkohol.

Substitution: Verschiedene substituierte Chinolin-Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird 3-(2-(Chinolin-2-yl)vinyl)benzaldehyd als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht verschiedene Funktionalisierungen, wodurch es in der organischen Synthese wertvoll ist.

Biologie

In der biologischen Forschung kann diese Verbindung verwendet werden, um die Wechselwirkungen von Chinolin-Derivaten mit biologischen Zielmolekülen zu untersuchen. Sie kann als Sonde dienen, um Enzymaktivitäten oder Rezeptorbindungen zu untersuchen.

Medizin

Chinolin-Derivate, einschließlich 3-(2-(Chinolin-2-yl)vinyl)benzaldehyd, werden auf ihre potenziellen therapeutischen Eigenschaften untersucht. Sie können Aktivitäten wie antimikrobielle, Antikrebs- und entzündungshemmende Wirkungen zeigen.

Industrie

Im industriellen Bereich kann diese Verbindung bei der Entwicklung von Farbstoffen, Pigmenten und anderen Materialien verwendet werden, die bestimmte chemische Eigenschaften benötigen, die durch die Chinolin- und Benzaldehyd-Reste vermittelt werden.

Wirkmechanismus

Der Wirkmechanismus von 3-(2-(Chinolin-2-yl)vinyl)benzaldehyd beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen, Rezeptoren oder Nukleinsäuren. Der Chinolin-Rest kann sich in DNA interkalieren, Enzymaktivitäten hemmen oder Rezeptorfunktionen modulieren, was zu verschiedenen biologischen Wirkungen führt.

Wirkmechanismus

The mechanism of action of 3-(2-(Quinolin-2-yl)vinyl)benzaldehyde involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The quinoline moiety can intercalate with DNA, inhibit enzyme activities, or modulate receptor functions, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-(Chinolin-2-yl)benzaldehyd: Fehlt die Vinyl-Verknüpfung, was sich auf seine Reaktivität und biologische Aktivität auswirken kann.

3-(2-(Chinolin-2-yl)ethyl)benzaldehyd: Enthält eine Ethylgruppe anstelle einer Vinylgruppe, was seine chemischen Eigenschaften und Wechselwirkungen verändern kann.

Einzigartigkeit

3-(2-(Chinolin-2-yl)vinyl)benzaldehyd ist einzigartig durch das Vorhandensein sowohl des Chinolin- als auch des Benzaldehyd-Rests, die durch eine Vinyl-Verknüpfung verbunden sind. Diese Struktur ermöglicht eine spezifische Reaktivität und Wechselwirkungen, die bei ähnlichen Verbindungen nicht beobachtet werden.

Eigenschaften

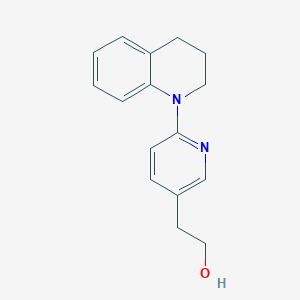

Molekularformel |

C18H13NO |

|---|---|

Molekulargewicht |

259.3 g/mol |

IUPAC-Name |

3-[(E)-2-quinolin-2-ylethenyl]benzaldehyde |

InChI |

InChI=1S/C18H13NO/c20-13-15-5-3-4-14(12-15)8-10-17-11-9-16-6-1-2-7-18(16)19-17/h1-13H/b10-8+ |

InChI-Schlüssel |

HOZFAUBWERGFNU-CSKARUKUSA-N |

Isomerische SMILES |

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC(=CC=C3)C=O |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC(=CC=C3)C=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-Dimethyl-3-phenyl-4-[(trimethylsilyl)methyl]-1,2-oxazolidine](/img/structure/B11858498.png)

![(4R,6S)-6-Methyl-7,7-dioxido-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl acetate](/img/structure/B11858508.png)

![1-(2-Chlorophenyl)-6-methyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11858565.png)

![1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one](/img/structure/B11858573.png)